molecular formula C25H23N3O5 B1278125 Fmoc-D-Aph(Cbm)-OH CAS No. 324017-22-3

Fmoc-D-Aph(Cbm)-OH

Cat. No.: B1278125
CAS No.: 324017-22-3
M. Wt: 445.5 g/mol
InChI Key: HFPDOFBZCSQAEJ-JOCHJYFZSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a ureidophenyl group

Scientific Research Applications

Chemistry

    Synthesis of Peptides: The Fmoc group is commonly used in solid-phase peptide synthesis.

    Catalysis: The compound may serve as a ligand in catalytic reactions.

Biology

    Protein Engineering: Used in the modification of proteins and peptides.

    Bioconjugation: Facilitates the attachment of biomolecules to various surfaces.

Medicine

    Drug Development:

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Material Science: Applications in the synthesis of advanced materials.

    Polymer Chemistry: Used in the creation of specialized polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.

    Ureidophenyl Group Introduction: The phenyl group is functionalized to introduce the ureido group.

    Coupling Reactions: The protected amino acid is coupled with the functionalized phenyl group under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or fluorenyl groups.

    Reduction: Reduction reactions can modify the ureido group or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid involves interactions with specific molecular targets. The Fmoc group protects the amino group during synthesis, while the ureidophenyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the ureido group.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid: Contains a nitro group instead of a ureido group.

Uniqueness

The presence of the ureidophenyl group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid provides unique properties, such as enhanced hydrogen bonding capabilities and potential biological activity.

Properties

IUPAC Name

(2R)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPDOFBZCSQAEJ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444216
Record name MolPort-035-677-459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324017-22-3
Record name MolPort-035-677-459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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